molecular formula C25H24ClN3O5 B2505243 5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 442649-83-4

5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2505243
CAS No.: 442649-83-4
M. Wt: 481.93
InChI Key: SUHQMSKDNSSFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H24ClN3O5 and its molecular weight is 481.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel derivative of quinoline and pyrazole, which has garnered attention due to its potential biological activities. Its complex structure suggests a diverse range of pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C24H22ClN3O5C_{24}H_{22}ClN_3O_5, with a molar mass of 467.9 g/mol. The compound features a chloro-substituted quinoline moiety, a methoxyphenyl group, and a pyrazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H22ClN3O5
Molar Mass467.9 g/mol
CAS Number442649-83-4
LogP6.0125
Polar Surface Area51.17 Ų

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of the 2-chloro-6-methoxyquinoline fragment in this compound suggests enhanced antimicrobial activity. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA .

Antitumor Activity

The compound's potential as an antitumor agent is supported by studies indicating that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . Specifically, derivatives containing pyrazole rings have shown promise in targeting cancer pathways, making this compound a candidate for further investigation in oncology.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of quinoline derivatives. The incorporation of methoxyphenyl groups can enhance these effects by modulating inflammatory pathways . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Interference with DNA Synthesis : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related quinoline derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting that the title compound may have similar or enhanced efficacy .
  • Antitumor Activity : In vitro assays showed that compounds featuring the pyrazole moiety effectively inhibited proliferation in several cancer cell lines, including breast and lung cancers .

Properties

IUPAC Name

5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-33-17-8-6-15(7-9-17)21-14-22(29(28-21)23(30)4-3-5-24(31)32)19-13-16-12-18(34-2)10-11-20(16)27-25(19)26/h6-13,22H,3-5,14H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHQMSKDNSSFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.